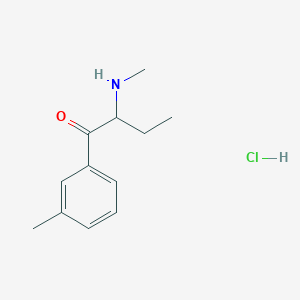

2-(Methylamino)-1-(m-tolyl)butan-1-one,monohydrochloride

Vue d'ensemble

Description

2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones These compounds are structurally similar to amphetamines and are known for their stimulant properties The compound is characterized by the presence of a methylamino group attached to the butanone backbone, with a tolyl group at the meta position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as m-tolyl ketone and methylamine.

Formation of Intermediate: The m-tolyl ketone is reacted with a suitable alkylating agent to form an intermediate compound.

Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous input of reactants and output of products, improving efficiency and scalability.

Analyse Des Réactions Chimiques

Metabolic Reactions

In vivo metabolism involves oxidation and conjugation pathways , as observed in structurally related cathinones like mephedrone :

-

Phase I Metabolism :

-

Phase II Metabolism :

-

Glucuronidation : Conjugation of hydroxylated metabolites.

-

Table 1: Major Metabolites and Enzymatic Pathways

| Metabolite | Enzyme Involved | Bioactivity |

|---|---|---|

| 2-Amino-1-(m-tolyl)butan-1-one | CYP2D6 | Reduced potency |

| 4-Hydroxy-m-tolyl derivative | CYP3A4 | Inactive |

| Glucuronidated alcohol | UGT2B7 | Excreted in urine |

Chemical Reactivity

The ketone and methylamino groups dominate its reactivity:

-

Nucleophilic Additions :

-

Reduction :

-

Acid-Base Behavior :

-

The hydrochloride salt dissociates in aqueous solution, releasing the free base at alkaline pH.

-

Stability and Degradation

Applications De Recherche Scientifique

2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.

Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride involves its interaction with neurotransmitter systems in the brain. The compound is known to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. The molecular targets include:

Dopamine Transporter (DAT): Inhibition of DAT increases dopamine levels in the synaptic cleft.

Norepinephrine Transporter (NET): Inhibition of NET increases norepinephrine levels.

Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.

Comparaison Avec Des Composés Similaires

2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride can be compared with other substituted cathinones, such as:

Methcathinone: Similar stimulant properties but differs in the substitution pattern on the aromatic ring.

Mephedrone: Known for its recreational use, with a different substitution pattern and pharmacological profile.

Bupropion: An antidepressant with a similar structure but different therapeutic applications.

Activité Biologique

2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride, commonly known as a substituted cathinone, is a synthetic compound structurally related to amphetamines. This compound exhibits significant biological activity primarily as a stimulant and has garnered attention in both scientific research and recreational contexts.

Chemical Structure and Properties

- Chemical Formula : C12H17ClN

- CAS Number : 1797911-07-9

- Molecular Weight : 215.73 g/mol

The compound features a methylamino group attached to a butanone backbone with a tolyl group at the meta position, which is crucial for its interaction with biological systems.

The biological activity of 2-(Methylamino)-1-(m-tolyl)butan-1-one, monohydrochloride is primarily mediated through its interactions with neurotransmitter systems:

- Dopamine Transporter (DAT) : The compound inhibits DAT, leading to increased dopamine levels in the synaptic cleft, which is associated with stimulant effects.

- Norepinephrine Transporter (NET) : Inhibition of NET results in elevated norepinephrine levels.

- Serotonin Transporter (SERT) : The compound also inhibits SERT, enhancing serotonin availability.

This mechanism underpins its stimulant properties, which can lead to increased alertness, energy, and euphoria.

Stimulant Properties

Research indicates that 2-(Methylamino)-1-(m-tolyl)butan-1-one exhibits stimulant effects similar to those of traditional amphetamines. Users may experience:

- Increased energy and alertness

- Enhanced mood and euphoria

- Potential for dependence and addiction

Toxicological Profile

While the compound has stimulant properties, it also poses risks of toxicity. Studies have shown that similar compounds can lead to severe adverse effects, including:

- Cardiovascular issues (e.g., hypertension, tachycardia)

- Neurological disturbances (e.g., anxiety, agitation)

- Risk of overdose due to narrow therapeutic windows

Case Study Analysis

A review of literature on synthetic cathinones highlights several case studies involving 2-(Methylamino)-1-(m-tolyl)butan-1-one:

- Case Study 1 : A report documented acute psychosis in users following consumption of synthetic cathinones, including this compound. Symptoms included hallucinations and aggressive behavior.

- Case Study 2 : Another study indicated that users exhibited increased risk-taking behaviors and impulsivity, correlating with elevated plasma levels of the substance.

These findings underscore the need for caution regarding its use and potential health implications.

Comparative Biological Activity Table

| Compound Name | Mechanism of Action | Primary Effects | Toxicity Risks |

|---|---|---|---|

| 2-(Methylamino)-1-(m-tolyl)butan-1-one | DAT, NET, SERT inhibition | Stimulation, euphoria | Cardiovascular issues, neurological disturbances |

| Mephedrone | Similar to above | Euphoria, increased sociability | Dependence, psychosis |

| MDPV | DAT inhibition | Increased energy | Severe agitation, overdose potential |

Propriétés

IUPAC Name |

2-(methylamino)-1-(3-methylphenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-6-9(2)8-10;/h5-8,11,13H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNURAKFHTJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC(=C1)C)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001343152 | |

| Record name | 2-(Methylamino)-1-(3-methylphenyl)butan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797911-07-9 | |

| Record name | 2-(Methylamino)-1-(3-methylphenyl)butan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001343152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.